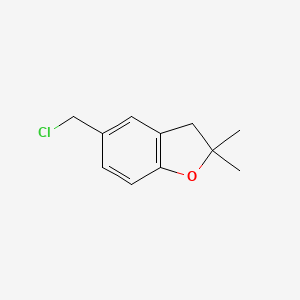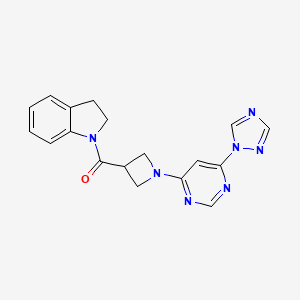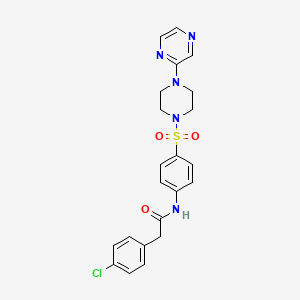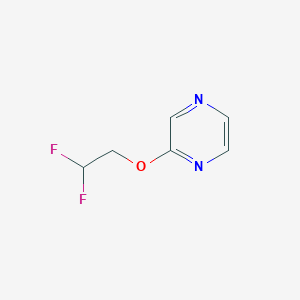
5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
- The compound has been studied in the synthesis of various derivatives and analogs. For example, the synthesis of benzofuro[2,3-b]benzofuran derivatives involves reactions like bromination and dehydrobromination. However, attempts to prepare certain derivatives like 2,9-dichloro- and tetrachloro-derivatives were not successful (Nanbu, Momonoi, Oguro, & Kawase, 1975).
Reactivity and Compound Formation
- 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran and its analogs show diverse reactivity, leading to the formation of new ring systems. One study demonstrated the reaction of a similar compound leading to the formation of 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines and related compounds (Okuda, Takano, Hirota, & Sasaki, 2012).
Oxidation and Molecular Interaction Studies
- The oxidation behavior of derivatives of this compound has been explored. For instance, the oxidation of 2,3-dihydro-2,2-dimethyl-5-benzofuranol revealed a directing effect on oxidative coupling by the annelated 5-membered heterocyclic ring, in line with the Mills-Nixon effect (Lars, Nilsson, Selander, Sievertsson, & Skånberg, 1970).
Structural Analysis and Crystallography
- Structural analysis and crystallography of similar compounds reveal insights into molecular geometry and interactions. For example, studies on 5-Iodo-2,7-dimethyl-3-phenylsulfonyl-1-benzofuran have detailed the dihedral angles and crystal structure stabilized by aromatic π–π interactions and C—H⋯O interactions (Choi, Seo, Son, & Lee, 2008).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that chloromethyl groups often react with thiol groups in a glutathione s-transferase–mediated reaction . This suggests that the compound might interact with proteins or enzymes containing thiol groups.
Mode of Action
The mode of action of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran involves the chloromethyl group. The Blanc chloromethylation is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acid, to form chloromethyl arenes . This suggests that the compound might undergo similar reactions in biological systems.
Biochemical Pathways
Considering its chloromethyl group, it might be involved in reactions related to glutathione metabolism, as glutathione plays a crucial role in detoxifying electrophilic compounds like chloromethyl groups .
Pharmacokinetics
The compound’s chloromethyl group might influence its adme properties, as chloromethyl groups can react with biological molecules, potentially affecting the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
Given its chloromethyl group, it might induce modifications in proteins or enzymes containing thiol groups, potentially affecting their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability. Furthermore, the biological environment, including the presence of enzymes and other biomolecules, can influence the compound’s interactions and reactions .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRYIRZASBSPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57899-16-8 |
Source


|
| Record name | 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)


![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)

![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)
![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)

![2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508229.png)
